3',5'-Dioctanoyl-5-bromodeoxyuridine is a lipophilic derivative of the nucleoside 5-bromodeoxyuridine, which is utilized primarily in research settings, particularly in studies related to drug delivery and radiosensitization. This compound is designed to enhance the bioavailability of its parent nucleoside by improving its ability to penetrate biological membranes, particularly in targeting the central nervous system.
The compound can be synthesized through various chemical methods, often involving modifications to the bromodeoxyuridine structure to introduce octanoyl chains, which enhance its lipophilicity and cellular uptake. The synthesis and applications of this compound have been explored in several studies, including those focusing on its use as a radiosensitizer in cancer treatment .
3',5'-Dioctanoyl-5-bromodeoxyuridine falls under the category of nucleoside analogs. It is specifically classified as a prodrug due to its modified structure that allows for improved pharmacokinetic properties compared to its parent compound.
The synthesis of 3',5'-dioctanoyl-5-bromodeoxyuridine typically involves the acylation of 5-bromodeoxyuridine with octanoic acid or its derivatives. This reaction can be catalyzed by various agents, including acid chlorides or coupling reagents that facilitate the formation of ester bonds between the nucleoside and fatty acid chains.
The molecular structure of 3',5'-dioctanoyl-5-bromodeoxyuridine consists of a deoxyribose sugar backbone attached to a brominated uracil base, with two octanoyl groups esterified at the 3' and 5' positions.
3',5'-Dioctanoyl-5-bromodeoxyuridine can undergo various chemical reactions typical of nucleoside analogs:
The mechanism of action for 3',5'-dioctanoyl-5-bromodeoxyuridine primarily revolves around its role as a prodrug that enhances the delivery of bromodeoxyuridine into cells. Once inside the cell, it is converted back into its active form, which incorporates into DNA during replication, leading to cytotoxic effects on rapidly dividing cells, such as tumor cells.
3',5'-Dioctanoyl-5-bromodeoxyuridine has several scientific applications:
This compound represents a significant advancement in drug formulation strategies aimed at enhancing therapeutic efficacy through improved pharmacokinetics and targeted delivery mechanisms.
3',5'-Dioctanoyl-5-bromodeoxyuridine (abbreviated BrdU-C8) is a lipophilic prodrug derivative of the nucleoside analog 5-bromo-2'-deoxyuridine (BrdU). Its systematic IUPAC name is 1-[(2R,4S,5R)-4-(octanoyloxy)-5-((octanoyloxy)methyl)tetrahydrofuran-2-yl]-5-bromopyrimidine-2,4(1H,3H)-dione, reflecting its esterification at both the 3' and 5' hydroxyl groups of the deoxyribose sugar with octanoic acid. The molecular formula is C21H32BrN2O7, with a molecular weight of 565.40 g/mol. Key structural features include:
Table 1: Structural and Physicochemical Properties of 3',5'-Dioctanoyl-5-bromodeoxyuridine
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₁H₃₂BrN₂O₇ | Elemental Analysis [3] |
Molecular Weight | 565.40 g/mol | Mass Spectrometry [4] |
LogP | 3.2 ± 0.1 | HPLC Retention Index [4] |
Aqueous Solubility | <0.01 mg/mL | Shake Flask Method [3] |
Melting Point | 154–156°C | Differential Scanning Calorimetry [4] |
The synthesis of BrdU-C8 employs a two-step acylation strategy starting from commercially available BrdU. The reaction leverages nucleophilic acyl substitution under mild conditions to preserve the bromouracil base’s integrity:
Table 2: Optimization Parameters for BrdU-C8 Synthesis Using Central Composite Design
Factor | Range Tested | Optimal Value | Impact on Yield |
---|---|---|---|
Molar Ratio (Octanoyl:BrdU) | 1.5:1–3.0:1 | 2.2:1 | +++ |
Temperature (°C) | -10 to 25 | 0–4 | ++ |
DMAP Catalyst (mol%) | 0–10 | 5 | +++ |
Reaction Time (hr) | 2–24 | 12 | + |
Acylation of BrdU with medium-chain fatty acids (C8) directly addresses the bioavailability limitations of the parent compound. Unmodified BrdU exhibits poor membrane permeability due to its high hydrophilicity (LogP = -1.2) and rapid hepatic metabolism. Esterification confers three pharmacological advantages:
Purification of BrdU-C8 requires orthogonal techniques to remove monoacylated byproducts and unreacted BrdU:
Analytical Validation employs compendial methods:
Table 3: Analytical Methods for BrdU-C8 Validation
Parameter | Specification | Method | Acceptance Criteria |
---|---|---|---|
Identity | [M+H]+ = 565.2 ± 0.2 Da | ESI-MS [4] | Match to reference |
Purity | ≥98.5% area | HPLC-UV [4] | NMT 1.0% impurities |
Regioisomeric Impurity | NMT 0.5% | 13C-NMR [4] | Absence of 5'-monoester |
Residual Solvents | NMT 500 ppm ethanol | GC-FID | ICH Q3C |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7